

Light sensitivity and handling of Re 80 compound

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Compound of Interest

Compound Name: Re 80

Cat. No.: B1679242

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Technical Support Center: Re 80 Compound

Welcome to the technical support center for the **Re 80** compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling, storage, and use of **Re 80** in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the **Re 80** compound?

A1: **Re 80** is a synthetic retinoid with potent anti-angiogenic properties.^{[1][2]} Its chemical name is 4-[1-hydroxy-3-oxo-3-(5,6,7,8-tetrahydro-3-hydroxy-5,5,8,8-tetramethyl-2-naphthalenyl)-1-propenyl]benzoic acid.^[1] It is investigated for its potential therapeutic applications in conditions where inhibiting the formation of new blood vessels is beneficial.^[1]

Q2: What are the primary applications of the **Re 80** compound in research?

A2: **Re 80** is primarily used in angiogenesis research.^[1] Its ability to inhibit the formation of new blood vessels makes it a valuable tool for studying angiogenesis-dependent diseases such as cancer and retinopathies.

Q3: How should I handle the **Re 80** compound to ensure its stability?

A3: **Re 80**, as a retinoid, is sensitive to light, heat, and air. To maintain its integrity, it should be handled in a subdued light environment and stored in a tightly sealed, light-resistant container.

For long-term storage, it is recommended to keep the compound at a low temperature, preferably -20°C or lower, and under an inert atmosphere (e.g., argon or nitrogen).

Q4: Is the **Re 80** compound light sensitive?

A4: Yes. Retinoids, in general, are highly susceptible to degradation upon exposure to light, particularly UV and blue light. This can lead to isomerization and oxidation, reducing the compound's activity. It is crucial to protect the **Re 80** compound from light during all stages of handling and experimentation.

Q5: How should I prepare solutions of the **Re 80** compound?

A5: Due to its hydrophobic nature, **Re 80** is not readily soluble in aqueous solutions. It is typically dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to create a stock solution. When preparing aqueous working solutions, it is important to do so just before use and to minimize the final concentration of the organic solvent to avoid cytotoxicity in cell-based assays. Protect the solution from light at all times.

Troubleshooting Guide

Issue	Possible Cause	Recommended Solution
Inconsistent experimental results	Degradation of the Re 80 compound due to improper handling or storage.	Review your handling and storage procedures. Ensure the compound is stored in a dark, cold, and inert environment. Prepare fresh solutions for each experiment and use them promptly.
Pipetting errors or inaccurate concentration calculations.	Calibrate your pipettes regularly. Double-check all calculations for the preparation of stock and working solutions.	
Low or no anti-angiogenic activity observed	The concentration of Re 80 used is too low.	Perform a dose-response experiment to determine the optimal concentration for your specific assay. The reported ID50 for Re 80 in a chick chorioallantoic membrane (CAM) assay is 6.3 pmol/egg.
The experimental model is not sensitive to Re 80.	Consider using a different in vitro or in vivo model for angiogenesis.	
Cell toxicity observed in in vitro assays	The concentration of the organic solvent (e.g., DMSO) in the final working solution is too high.	Ensure the final concentration of the organic solvent is below the toxic threshold for your cell line (typically <0.1-0.5%).
The concentration of Re 80 is too high.	Perform a cytotoxicity assay to determine the non-toxic concentration range of Re 80 for your specific cell type.	
Precipitation of the compound in aqueous media	Poor solubility of Re 80 in the experimental buffer.	Try using a different buffer system or adding a small amount of a biocompatible surfactant. Ensure the final

concentration of the compound
does not exceed its solubility
limit in the aqueous medium.

Quantitative Data Summary

While specific photostability data for **Re 80** is not readily available, the following table summarizes the stability of other retinoids under various conditions, which can serve as a general guideline.

Retinoid	Condition	Degradation	Reference
Retinol	6 months at 25°C in a cosmetic formulation	0%-80% decline	
Retinol	6 months at 40°C in a cosmetic formulation	40%-100% decline	
Retinol	1 week of light exposure in a cosmetic formulation	More pronounced than temperature-induced degradation	

Experimental Protocol: Chick Chorioallantoic Membrane (CAM) Assay for Anti-Angiogenesis

This protocol is adapted from established methods for assessing the anti-angiogenic activity of compounds.

Materials:

- Fertilized chicken eggs (day 3 of incubation)
- Egg incubator (37.5°C, 60-70% humidity)
- Sterile phosphate-buffered saline (PBS)
- Re 80** compound

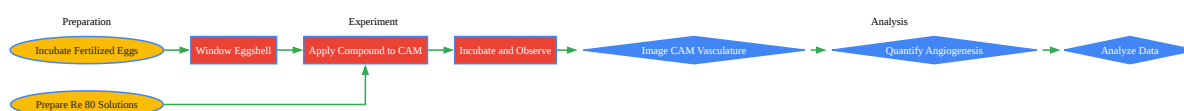
- Vehicle control (e.g., DMSO)
- Sterile filter paper discs or carrier beads
- Stereomicroscope
- Digital camera
- Image analysis software

Procedure:

- Egg Incubation: Incubate fertilized chicken eggs at 37.5°C with 60-70% humidity.
- Windowing the Eggshell (Day 3):
 - Candle the eggs to locate the air sac and the embryo.
 - Sterilize the eggshell with 70% ethanol.
 - Create a small window (approximately 1 cm²) in the shell over a region with visible blood vessels, being careful not to damage the underlying chorioallantoic membrane (CAM).
- Preparation of Test Compound:
 - Prepare a stock solution of **Re 80** in a suitable solvent (e.g., DMSO).
 - Prepare serial dilutions of the **Re 80** stock solution in sterile PBS to achieve the desired final concentrations. The vehicle control should contain the same final concentration of the solvent.
- Application of the Compound (Day 8-10):
 - Saturate sterile filter paper discs or carrier beads with the **Re 80** solutions or the vehicle control.
 - Carefully place the discs/beads onto the CAM through the window.
- Incubation and Observation:

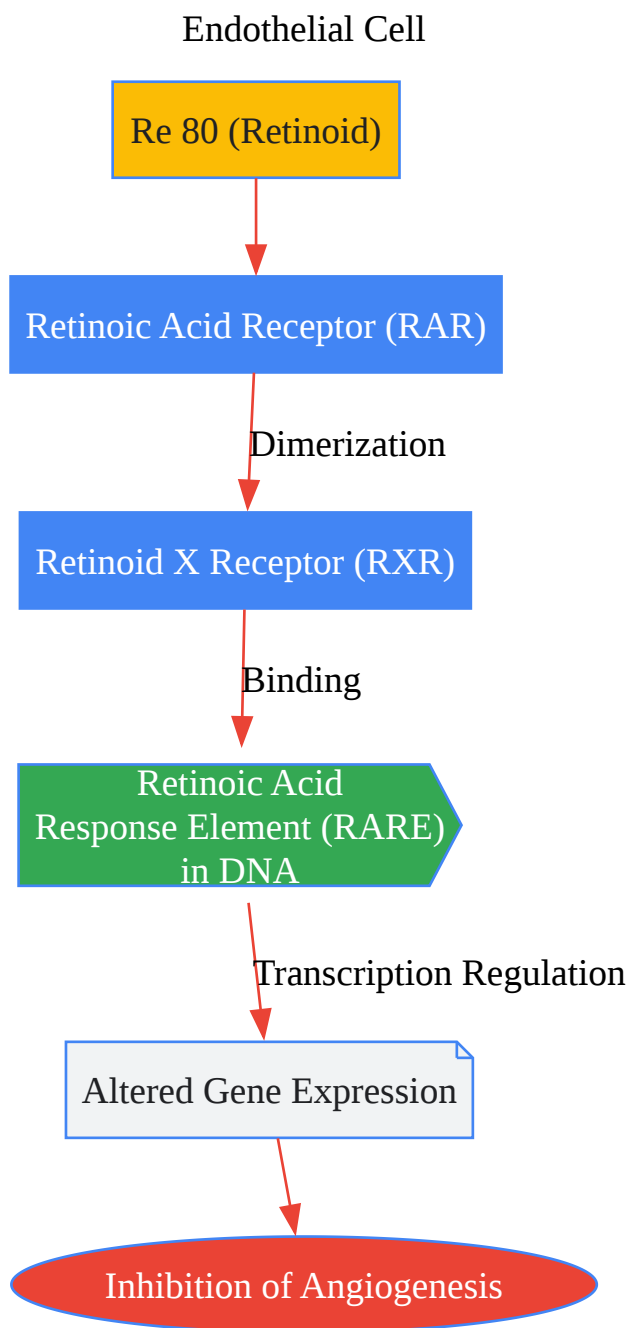
- Seal the window with sterile tape and return the eggs to the incubator.
- Incubate for 48-72 hours.
- Observe the CAM daily under a stereomicroscope and document the vascular changes.
- Quantification of Angiogenesis:
 - At the end of the incubation period, carefully remove the CAM from the eggs.
 - Capture high-resolution images of the area around the filter disc/bead.
 - Quantify the degree of angiogenesis by measuring parameters such as the number of blood vessel branch points, total vessel length, and vessel density using image analysis software.
- Data Analysis: Compare the angiogenic response in the **Re 80**-treated groups to the vehicle control group. Calculate the dose-dependent inhibition of angiogenesis.

Visualizations



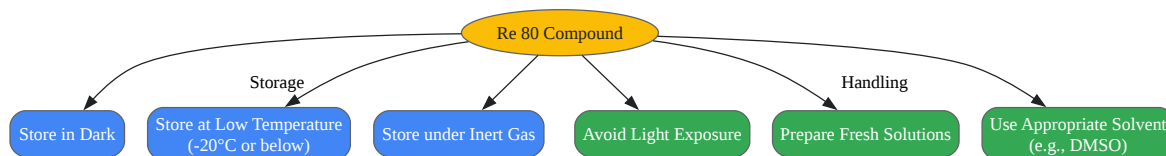
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Caption: Workflow for the Chick Chorioallantoic Membrane (CAM) Assay.



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Caption: Simplified signaling pathway of retinoids in endothelial cells.



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Caption: Key handling and storage precautions for the **Re 80** compound.

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References

- 1. Three novel synthetic retinoids, Re 80, Am 580 and Am 80, all exhibit anti-angiogenic activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
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